molecular formula C8H5Cl2KO2S B6264911 potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate CAS No. 1007190-28-4

potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Cat. No.: B6264911
CAS No.: 1007190-28-4
M. Wt: 275.2
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Description

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is an organic compound that features a sulfanyl group attached to a 2,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with potassium chloroacetate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

2,5-dichlorothiophenol+potassium chloroacetatepotassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate\text{2,5-dichlorothiophenol} + \text{potassium chloroacetate} \rightarrow \text{this compound} 2,5-dichlorothiophenol+potassium chloroacetate→potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of sulfanyl groups on biological systems.

Mechanism of Action

The mechanism of action of potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichlorophenyl ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-[(2,4-dichlorophenyl)sulfanyl]acetate
  • Potassium 2-[(2,6-dichlorophenyl)sulfanyl]acetate
  • Potassium 2-[(3,5-dichlorophenyl)sulfanyl]acetate

Uniqueness

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

CAS No.

1007190-28-4

Molecular Formula

C8H5Cl2KO2S

Molecular Weight

275.2

Purity

100

Origin of Product

United States

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